molecular formula C28H35N3O5 B022789 Paraherquamide CAS No. 77392-58-6

Paraherquamide

Cat. No.: B022789
CAS No.: 77392-58-6
M. Wt: 493.6 g/mol
InChI Key: UVZZDDLIOJPDKX-USRGNAASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paraherquamide is a polycyclic spiro-oxindole alkaloid first isolated from the fungus Penicillium paraherquei . This compound is a valuable research tool in parasitology due to its potent anthelmintic properties and unique mechanism of action. It acts as a selective, competitive cholinergic antagonist that specifically targets nematode nicotinic acetylcholine receptors (nAChRs) on body wall muscle . Research has shown that this compound can pharmacologically distinguish between different subtypes of cholinergic receptors. Studies on Ascaris suum muscle have identified at least three nAChR subtypes: the L-type (levamisole-sensitive), N-type (nicotine-sensitive), and B-type (bephenium-sensitive) . This compound exhibits distinct pK B values against agonists for these subtypes, demonstrating higher potency as an antagonist against the L- and B-type receptors compared to the N-type . This makes it an important compound for studying receptor specificity and the mechanisms underlying anthelmintic resistance. Its efficacy has been demonstrated against a broad spectrum of parasitic nematodes, including Haemonchus contortus , Trichostrongylus colubriformis , and Ostertagia circumcincta . The ability of this compound and its derivative, 2-deoxy-paraherquamide (derquantel), to cause flaccid paralysis in parasites by blocking neurotransmission highlights its significance in the development of novel anthelmintic agents, especially in the face of growing resistance to traditional therapies . This product is intended for research purposes only.

Properties

CAS No.

77392-58-6

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

InChI

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1

InChI Key

UVZZDDLIOJPDKX-USRGNAASSA-N

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Isomeric SMILES

C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Appearance

White Powder

Synonyms

paraherquamide
paraherquamide A

Origin of Product

United States

Preparation Methods

Convergent Total Synthesis via Multi-Step Organic Reactions

The stereocontrolled total synthesis of (-)-paraherquamide A, achieved in 48 linear steps, represents a landmark in organic chemistry. The convergent approach begins with ethyl glycinate, ethyl acrylate, and vanillin, leveraging asymmetric induction and regioselective transformations. Key milestones include:

  • Oxindole Construction : Nitrovanillin derivatives (94, 95) undergo azalactone formation, hydrolysis, and oxidative decarboxylation to yield α-ketocarboxylic acids (99, 108). Reductive cyclization produces oxindoles (100), which are demethylated to 101.

  • Dioxepin Formation : Prenylation of 101 introduces the isoprene unit, followed by epoxidation and seven-membered ring closure to form dioxepin 104. Subsequent reduction generates indole 105, which undergoes Mannich reactions to produce gramine derivatives.

  • Diketopiperazine Assembly : A cis-β-hydroxy proline ester (129), derived from Baker’s yeast-mediated reduction, undergoes α-alkylation, bromoacetylation, and cyclization to form diketopiperazine (DKP) 91.

  • Convergent Coupling : Alkylation of DKP 91 with gramine 60 yields indoles 303/304, which are decarbomethoxylated and subjected to S<sub>N</sub>2′ cyclization to furnish the hexacyclic core.

This route highlights the challenges of stereochemical fidelity, particularly in managing eight stereocenters and the spiro-succinimide ring. The longest linear sequence (35 steps) underscores the synthetic complexity, with an overall yield constrained by multiple purification stages.

Diastereoselective Intramolecular S<sub>N</sub>2′ Cyclization

A streamlined strategy for deuterium-labeled 7-hydroxy-pre-paraherquamide (27) employs a diastereoselective S<sub>N</sub>2′ cyclization to construct the hexacyclic scaffold. Critical steps include:

  • Amino Acid Coupling : L-Tryptophan and L-β-methylproline are coupled with dimethylallyl pyrophosphate (DMAPP) to form intermediate 20.

  • Stereochemical Control : The intramolecular cyclization of 32 proceeds with face selectivity, ensuring correct configuration at C-12 and C-22.

  • Deuterium Labeling : CD<sub>2</sub> groups at C-12 and CH<sub>2</sub>D at C-22/C-23 are introduced to probe biosynthetic pathways, though metabolic degradation complicates isotopic analysis.

This method reduces step count compared to the 48-step synthesis but requires precise optimization of cyclization conditions to avoid epimerization.

Biosynthetic and Fermentation-Based Production

Microbial Fermentation in Penicillium fellutanum

This compound is natively produced by Penicillium fellutanum via a nonribosomal peptide synthetase (NRPS) pathway. Key biosynthetic insights include:

  • Precursor Incorporation : L-Tryptophan, L-isoleucine, and DMAPP are enzymatically coupled to form pre-paraherquamide intermediates.

  • Oxidative Modifications : Cytochrome P450 enzymes mediate hydroxylation at C-7 and spiro-ring contraction, though the exact sequence remains debated.

Fermentation Broth Extraction and Purification

Large-scale isolation from fermentation broth involves solvent extraction and chromatographic purification:

StepMethodSolvent SystemOutcome
1Ethyl acetate extractionEthyl acetate/H<sub>2</sub>OCrude this compound extract
2Silica gel chromatographyCH<sub>2</sub>Cl<sub>2</sub>:MeOH (95:5)Partial purification
3LH-20 size exclusionMeOHRemoval of polar impurities
4Preparative HPLCMeOH:H<sub>2</sub>O (68:32)>95% purity

This protocol achieves milligram-scale yields, though scalability is limited by the low titer of P. fellutanum.

Structural Analogs and Derivatization

This compound Analogs with Enhanced Bioactivity

Recent studies evaluate 48 this compound analogs for anthelmintic efficacy. Notable derivatives include:

  • This compound K : Exhibits superior docking scores (-17.744 kcal/mol) against Ls-AChBP vs. native this compound (-17.625 kcal/mol).

  • Mangrovamide A : Lacks the dioxepin ring but retains activity (-16.924 kcal/mol), suggesting alternative binding modes.

Challenges in Deuterium-Labeled Synthesis

Incorporating deuterium at C-12 and C-22 via precursor 27 revealed selective metabolic degradation in P. fellutanum, complicating biosynthetic studies. Only one deuteron from the CD<sub>2</sub> group is retained in this compound A, implying catabolic re-incorporation or isotope effects.

Critical Analysis of Methodologies

Synthetic vs. Biosynthetic Routes

ParameterSynthetic RouteBiosynthetic Route
Step Count48 steps5–10 enzymatic steps
Yield<1% (estimated)0.5–2 mg/L broth
StereocontrolManual (chiral auxiliaries)Enzyme-mediated
ScalabilityLimited by step countLimited by fermentation yield

Key Innovations and Limitations

  • Convergent Synthesis : Enables modular assembly but suffers from low overall yield.

  • S<sub>N</sub>2′ Cyclization : Reduces step count but requires stringent temperature control.

  • Fermentation : Eco-friendly but hampered by slow fungal growth and low titers .

Chemical Reactions Analysis

Scientific Research Applications

Anthelmintic Activity

Mechanism of Action
Paraherquamide exhibits potent anthelmintic activity through its action as a cholinergic nicotinic antagonist. It selectively targets nematode nicotinic acetylcholine receptors (nAChRs), particularly the L-type receptors, which are crucial for muscle contraction in parasitic worms. Studies have shown that this compound induces flaccid paralysis in Haemonchus contortus without affecting ATP levels, indicating a specific neuromuscular action .

Efficacy Against Drug Resistance
The emergence of drug-resistant parasitic strains has necessitated the development of new anthelmintics. This compound and its analogs have shown effectiveness against resistant strains due to their novel mechanisms of action. Research indicates that this compound analogs can circumvent existing resistance pathways, making them valuable candidates for future therapeutic development .

Biosynthesis Research

Metabolic Pathways
Studies on the biosynthesis of this compound have revealed intricate metabolic pathways involving various precursors. For instance, the flavin monooxygenase PhqK has been identified as a key enzyme in the formation of spirocycles during this compound biosynthesis . Understanding these pathways not only enhances our knowledge of this compound's natural production but also aids in the synthetic development of analogs with improved efficacy.

Computational Drug Design

Molecular Docking Studies
Recent advancements in computational methods have facilitated the assessment of this compound’s interactions with nAChRs through molecular docking and molecular dynamics (MD) simulations. These studies provide insights into binding affinities and receptor conformational changes, which are critical for rational drug design . The combination of docking scores and binding energy calculations has identified promising analogs for further investigation.

Case Studies and Experimental Evidence

StudyFindings
Koizumi et al. (2024)Demonstrated that this compound selectively interacts with L-type nAChRs, showcasing higher effectiveness against levamisole-sensitive receptors compared to nicotine-sensitive ones .
Research on A. japonicusInvestigated the production of this compound and its metabolites, providing insights into its biosynthetic capabilities and potential for large-scale production .
Synthesis StudiesExplored stereocontrolled total synthesis methods for this compound analogs, enhancing the understanding of structural variations that may influence pharmacological activity .

Comparison with Similar Compounds

This compound A vs. This compound E

  • Structural Difference : this compound E (C28H35N3O4) lacks the hydroxyl group on the proline unit present in this compound A .
  • Activity : this compound E demonstrates superior insecticidal activity (LD50 = 0.089 µg) compared to this compound A (LD50 = 0.3115 µg), indicating that oxidative substitutions reduce potency .
  • Crystal Structure : The bicyclo[2.2.2]diazaoctane core in this compound E adopts a boat conformation in the piperazine ring, stabilized by N–H···O hydrogen bonds .

This compound B

  • Synthesis : Synthesized via syn-selective intramolecular SN2′ cyclization, differing from the anti-configuration in brevianamide B .

Aculeaquamide A

  • Source : Isolated from Aspergillus aculeatinus .
  • Structure : Shares the this compound skeleton but includes unique substitutions.
  • Activity : Cytotoxic against Bel-7402 cancer cells (IC50 = 3.3 µM) .

Sclerotiamide

  • Structure : A this compound-family compound with a bicyclo[2.2.2]diazaoctane motif .
  • Activity: First non-peptide activator of bacterial caseinolytic protease P (ClpP), though less potent than ADEP1 .

Malbrancheamide and Asperparalines

  • Biosynthetic Divergence : Both share the bicyclo[2.2.2]diazaoctane core but diverge via oxidative cleavage in asperparalines, forming a spiro-succinimide ring absent in paraherquamides .

Structure-Activity Relationships (SAR)

  • Alkyl vs. Oxidative Substitutions: Alkyl groups on the proline unit enhance insecticidal activity, while hydroxyl or ketone groups reduce potency.
  • Core Modifications : The bicyclo[2.2.2]diazaoctane core is critical for nAChR antagonism. Modifications to this core, as seen in stephacidins, alter target specificity .

Toxicity and Therapeutic Index

  • Species-Specific Toxicity : this compound A causes severe toxicity in dogs (ataxia, mydriasis) at 0.5 mg/kg but is safe in sheep at 20× higher doses .
  • Therapeutic Index Comparison :
    • Ivermectin : Index ≈ 40 in sheep (broad-spectrum at 0.1 mg/kg).
    • This compound A : Index < 3 due to dose-limiting toxicity in Oesophagostomum columbianum .

Biological Activity

Paraherquamide, a spiroindole alkaloid isolated from the fungus Penicillium paraherquei, exhibits significant biological activity, particularly as an anthelmintic agent. This article delves into its mechanisms of action, efficacy against nematodes, and the structural characteristics that contribute to its biological effects.

Overview of this compound

This compound was first identified in 1981 and has since been recognized for its potent effects against parasitic worms. The compound is part of a larger family of paraherquamides, which are characterized by their unique spiro-oxindole structure. Among these, this compound A is noted for its superior anthelmintic properties.

This compound primarily targets nicotinic acetylcholine receptors (nAChRs) in nematodes. Research indicates that it selectively binds to L-type nAChRs over N-type receptors, leading to rapid flaccid paralysis of the parasites. The selectivity is attributed to specific structural features within the receptor binding site, particularly loops C, E, and F of the acetylcholine binding protein (AChBP) .

Key Findings:

  • Selectivity : this compound A shows a preference for L-type nAChRs in nematodes such as Haemonchus contortus and Ascaris suum .
  • Mechanism of Paralysis : The compound induces paralysis without altering ATP levels, suggesting a targeted action on neuromuscular receptors .
  • Competitive Antagonism : this compound A and its derivatives exhibit competitive antagonism at nAChRs, shifting the concentration-response curve of acetylcholine to the right .

Efficacy Against Nematodes

This compound has demonstrated remarkable efficacy in various studies:

Study Nematode Species Dosage Effectiveness
Thompson et al. (1996)Haemonchus contortus1.56 mg/kg98-100% reduction in worm burden
Zinser et al. (2002)Ascaris suumNot specifiedInduced significant paralysis
Koizumi et al. (2024)Multiple speciesLD50 2.5 μg/mLPotent activity against resistant strains

Case Studies

  • Thompson et al. (1996) : This study highlighted this compound's ability to induce rapid flaccid paralysis in Haemonchus contortus, demonstrating its potential as an effective treatment for parasitic infections without affecting host ATP levels.
  • Zinser et al. (2002) : The research focused on the comparative efficacy of this compound A and its deoxy derivative, derquantel, revealing that derquantel exhibited even greater paralytic effects on Ascaris suum.
  • Koizumi et al. (2024) : This recent study explored the interactions of this compound analogs with L-type nAChRs using in-silico approaches, providing insights into structure-activity relationships that could guide future drug development.

Structural Insights

The biosynthesis of paraherquamides involves complex enzymatic pathways, with the flavin monooxygenase PhqK playing a crucial role in spirocycle formation . Understanding these pathways not only elucidates the compound's natural production but also opens avenues for synthetic modifications aimed at enhancing efficacy and reducing resistance.

Q & A

Q. What is the primary mechanism of action of paraherquamide A against parasitic nematodes?

this compound A (PHQ-A) acts as a nicotinic acetylcholine receptor (nAChR) antagonist, selectively blocking neuromuscular transmission in nematodes. Electrophysiological studies in Xenopus laevis oocytes expressing C. elegans N-type and L-type nAChRs demonstrated that PHQ-A reduces acetylcholine (ACh)-induced currents in a concentration-dependent manner, with IC50 values of 10 µM (N-type) and 30 µM (L-type) . Mutagenesis experiments identified residues (e.g., F184V in N-type nAChR) that alter PHQ-A binding affinity, supporting its subtype-specific activity .

Q. What experimental models are used to evaluate this compound toxicity, and what limitations exist?

Acute toxicity studies in mice and dogs revealed species-specific responses: PHQ-A exhibited severe neurotoxicity in dogs at doses safe in ruminants (e.g., sheep). In mice, the LD50 was 14.9 mg/kg, with rapid respiratory failure observed within 1 hour post-administration . These findings highlight the challenge of extrapolating safety data across species, necessitating careful selection of preclinical models (e.g., C. elegans for mechanistic studies vs. mammalian models for toxicity profiling) .

Q. How is this compound synthesized, and what are the key challenges in its total synthesis?

The asymmetric total synthesis of PHQ-A involves 27 steps, including:

  • Enantioselective synthesis of β-hydroxy-β-methylproline via Baker’s yeast reduction of a β-keto ester .
  • Diastereoselective intramolecular SN2′ cyclization to construct the bicyclo[2.2.2]diazaoctane core .
  • Spiro-oxidation using t-BuOCl and TsOH to form the spirooxindole moiety . Key challenges include stereochemical control during proline functionalization and oxidative spirocyclization .

Advanced Research Questions

Q. How do structural modifications of this compound analogues influence their anthelmintic activity?

Comparative studies show that oxidative substitutions (e.g., hydroxylation in PHQ-A vs. PHQ-E) reduce insecticidal potency. PHQ-E (LD50 = 0.089 µg) outperforms PHQ-A (LD50 = 0.31 µg) in Spodoptera frugiperda assays, suggesting alkyl groups enhance activity by optimizing receptor interactions . Synthetic analogues with modified proline rings or dioxepin systems are under investigation to improve selectivity and reduce mammalian toxicity .

Q. What biosynthetic enzymes govern the formation of this compound’s spirooxindole moiety?

The flavin-dependent monooxygenase PhqK catalyzes the epoxidation and rearrangement of prenylated intermediates (e.g., this compound K to M). Structural studies reveal a substrate-binding channel linking the FAD cofactor to the active site, with molecular dynamics simulations showing rigid substrate conformations enhance catalytic efficiency . Mutagenesis of residues (e.g., Arg192) disrupts PhqK’s ability to stabilize transition states during epoxide formation .

Q. How can computational methods resolve contradictions in this compound’s stereochemical outcomes during biosynthesis?

Quantum mechanical (B3LYP/6-31G) studies of intramolecular Diels-Alder (IMDA) reactions in PHQ-A biosynthesis reveal:

  • Anti-selectivity in oxindole-derived precursors due to steric hindrance.
  • Syn-selectivity in indole-derived systems, driven by electronic effects of the β-methylproline ring . These findings reconcile experimental discrepancies in stereochemical outcomes and guide synthetic route optimization .

Q. What strategies improve this compound’s therapeutic index for resistant parasites?

  • Subtype-selective targeting : PHQ-A’s higher affinity for N-type nAChRs (vs. L-type) in C. elegans suggests leveraging receptor heterogeneity to minimize off-target effects .
  • Prodrug development : Modifying the spirooxindole’s solubility (e.g., ester prodrugs) could enhance bioavailability while reducing acute toxicity .
  • Combination therapy : Co-administration with ivermectin (lower LD50 in mice: 29.5 mg/kg) may synergize anthelmintic effects .

Methodological Considerations

Table 1: Key Experimental Parameters for PHQ-A Studies

ParameterIn Vitro (L3 Larval Paralysis)In Vivo (Mouse Toxicity)
Effective Concentration0.033–2.7 µg/mL LD50: 14.9 mg/kg
Model SystemH. contortus, T. colubriformisCD-1 mice
Critical AssaysElectrophysiology (oocytes) Survival/morbidity

Table 2: Structural-Activity Relationships in Paraherquamides

CompoundModificationBioactivity (LD50, µg)
PHQ-Aβ-Hydroxyproline, dioxepin0.31 (insecticidal)
PHQ-EDehydroxylated proline0.089 (insecticidal)
2-Deoxy-PHQ2-Deoxy spirooxindoleEnhanced nematode paralysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paraherquamide
Reactant of Route 2
Paraherquamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.